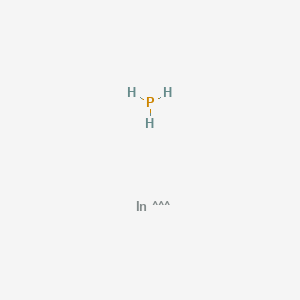
Indium--phosphane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–phosphane (1/1) is a binary compound composed of indium and phosphorus. It is known for its unique properties and applications in various fields, including electronics, optoelectronics, and materials science. The compound has a zinc blende crystal structure, which is a type of cubic lattice structure. This structure is composed of indium and phosphorus atoms arranged in a lattice of cube-shaped cells, with each cell containing four indium atoms and four phosphorus atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium–phosphane (1/1) can be synthesized through several methods. One common method involves the reaction of white phosphorus with indium iodide at high temperatures (around 400°C). Another method includes the direct combination of purified indium and phosphorus elements at high temperature and pressure. Additionally, the thermal decomposition of a mixture of a trialkyl indium compound and phosphine can also yield indium–phosphane (1/1) .
Industrial Production Methods: In industrial settings, the production of indium–phosphane (1/1) often involves the use of high-purity indium and phosphorus. The process typically includes steps such as zone refining, melting, and leveling to achieve the desired purity levels. Metal-organic and molecular beam epitaxial methods are also employed to develop multilayered structures involving indium–phosphane (1/1) .
Chemical Reactions Analysis
Types of Reactions: Indium–phosphane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acids, resulting in the formation of indium salts and phosphine gas. The compound can also participate in reactions with halogens, leading to the formation of indium halides and phosphorus halides .
Common Reagents and Conditions: Common reagents used in reactions with indium–phosphane (1/1) include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from reactions involving indium–phosphane (1/1) include indium halides, phosphorus halides, and phosphine gas. These products have various applications in different fields, including materials science and electronics .
Scientific Research Applications
Indium–phosphane (1/1) has a wide range of applications in scientific research. In the field of chemistry, it is used as a precursor for the synthesis of indium-containing compounds, which are utilized in catalysts and chemical reactions. In biology and medicine, indium–phosphane (1/1) nanoparticles have been investigated for their potential use in biomedical imaging and drug delivery systems .
In the electronics industry, indium–phosphane (1/1) is used in the production of semiconductors, where it helps control the electrical properties of the material. It is also employed in the fabrication of photonic integrated circuits, which are essential for high-speed communication systems .
Mechanism of Action
The mechanism of action of indium–phosphane (1/1) involves its interaction with various molecular targets and pathways. In the context of semiconductor applications, the compound’s unique crystal structure and high electron mobility enable efficient charge transport and light emission. This makes it an ideal material for optoelectronic devices such as lasers and light-emitting diodes .
In biomedical applications, indium–phosphane (1/1) nanoparticles can interact with biological molecules, facilitating targeted drug delivery and imaging.
Comparison with Similar Compounds
- Indium arsenide (InAs)
- Indium antimonide (InSb)
- Gallium phosphide (GaP)
- Indium gallium phosphide (InGaP)
Properties
CAS No. |
325833-37-2 |
|---|---|
Molecular Formula |
H3InP |
Molecular Weight |
148.816 g/mol |
InChI |
InChI=1S/In.H3P/h;1H3 |
InChI Key |
FHIVHGIKSGOGRH-UHFFFAOYSA-N |
Canonical SMILES |
P.[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
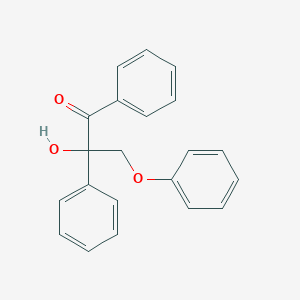
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
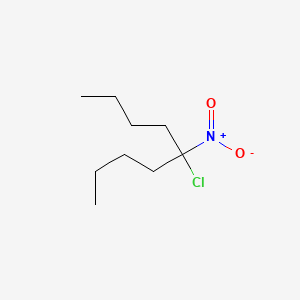
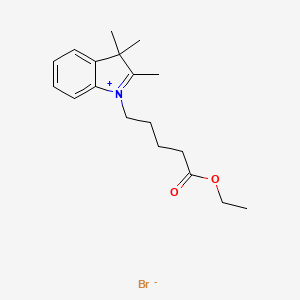
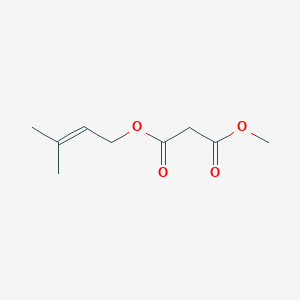
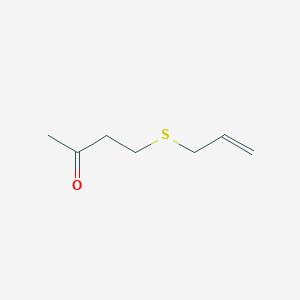

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
